1-(5-Bromo-6-chloropyridin-3-yl)ethanone
Description
Significance of Halogenated Pyridines in Contemporary Chemical Research
Halogenated pyridines are fundamental building blocks in modern synthetic chemistry, primarily due to the versatile reactivity of the carbon-halogen bond. nih.gov This bond serves as a synthetic handle, enabling a wide array of chemical transformations such as cross-coupling reactions (e.g., Suzuki, Sonogashira), nucleophilic aromatic substitution, and metallation reactions. smolecule.com These reactions allow for the precise and controlled introduction of new functional groups, facilitating the construction of complex molecular architectures.
The significance of halopyridines is particularly pronounced in the fields of medicinal chemistry and materials science. nih.govsmolecule.com They are integral components of numerous pharmaceuticals and agrochemicals, where the halogen atoms can enhance biological activity, improve metabolic stability, and modulate pharmacokinetic properties. nih.govchemrxiv.org The electron-deficient nature of the pyridine (B92270) ring, further amplified by halogen substituents, makes these compounds electronically distinct from their carbocyclic counterparts, often leading to unique biological interactions. nih.gov
Furthermore, halogen atoms on pyridine rings can participate in halogen bonding, a non-covalent interaction where the halogen acts as an electrophilic "σ-hole" donor. nih.gov This interaction is increasingly recognized for its importance in crystal engineering and the rational design of supramolecular structures and functional materials. nih.govacs.org Despite their importance, the synthesis of specific halopyridine isomers can be challenging because the electron-deficient pyridine system is often unreactive towards standard electrophilic aromatic substitution methods, necessitating the development of novel and selective halogenation strategies. nih.govresearchgate.net
Structural Classification and Relevance of Pyridine Ketones in Organic Synthesis
Pyridine ketones, also known as acylpyridines, are structurally classified based on the position of the ketone (acyl) group on the pyridine ring (2-acyl, 3-acyl, or 4-acyl). This positioning dictates the chemical reactivity and synthetic utility of the molecule. The nitrogen atom in the pyridine ring influences the adjacent carbonyl group, affecting its electrophilicity and the acidity of its α-protons.
These compounds are pivotal intermediates in organic synthesis. They serve as precursors for a variety of other functional groups and heterocyclic systems. For example, the carbonyl group can be reduced to an alcohol, converted to an amine via reductive amination, or used in condensation reactions to form larger, more complex structures. smolecule.com One notable application is the Kröhnke pyridine synthesis, which utilizes α-pyridinium methyl ketone salts in reaction with α,β-unsaturated carbonyl compounds to construct highly substituted pyridine rings. wikipedia.org
The synthesis of pyridine ketones can be achieved through several methods, including the oxidation of corresponding alkylpyridines, Friedel-Crafts acylation (which is often difficult on an unsubstituted pyridine ring), and the reaction of organometallic reagents with pyridine carboxylic acid derivatives. researchgate.netresearchgate.net Their ability to undergo diverse chemical transformations makes them valuable synthons for creating a wide range of functionalized pyridine-containing molecules.
Contextualization of 1-(5-Bromo-6-chloropyridin-3-yl)ethanone within Pyridine Derivatives
This compound is a specific example of a halogenated pyridine ketone that embodies the characteristics described in the preceding sections. Its structure features a pyridine ring substituted with three key functional groups: a bromine atom at the 5-position, a chlorine atom at the 6-position, and an ethanone (B97240) (acetyl) group at the 3-position.
This particular substitution pattern renders the molecule a highly useful and reactive intermediate for synthetic chemistry.
Dual Halogenation : The presence of both bromine and chlorine atoms offers opportunities for selective and sequential reactions. smolecule.com The differential reactivity of the C-Br and C-Cl bonds can be exploited in various cross-coupling reactions to introduce different substituents at specific positions.
Ketone Functionality : The acetyl group at the 3-position provides a reactive site for further molecular elaboration, such as condensation, reduction, or conversion into other functional groups. smolecule.com
Positional Isomerism : As a 3-acylpyridine derivative, its reactivity is distinct from 2- or 4-acylpyridines, offering a specific building block for targeted synthesis.
The combination of these features makes this compound a valuable precursor in the synthesis of complex molecules, particularly in the discovery phase of new pharmaceutical and agrochemical agents. smolecule.com Its structure is designed for versatility, allowing chemists to build upon its scaffold to create diverse libraries of compounds for biological screening.
Below are the key chemical properties of this compound.
| Property | Value |
| CAS Number | 886365-47-5 sigmaaldrich.com |
| Molecular Formula | C₇H₅BrClNO sigmaaldrich.com |
| Molecular Weight | 234.48 g/mol sigmaaldrich.com |
| IUPAC Name | This compound smolecule.com |
| Physical Form | Solid sigmaaldrich.com |
| Boiling Point | 282.5±40.0 °C (Predicted) chemicalbook.com |
| Density | 1.647±0.06 g/cm³ (Predicted) chemicalbook.com |
A known synthesis route involves the oxidation of the corresponding alcohol, 1-(5-bromo-2-chloropyridin-3-yl)ethanol, using reagents such as chromium trioxide and silica (B1680970) gel in dichloromethane. chemicalbook.com
Structure
3D Structure
Properties
IUPAC Name |
1-(5-bromo-6-chloropyridin-3-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO/c1-4(11)5-2-6(8)7(9)10-3-5/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGOKWCORRRUZCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(N=C1)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Pathways of 1 5 Bromo 6 Chloropyridin 3 Yl Ethanone
Halogen-Mediated Reactivity on the Pyridine (B92270) Ring
The pyridine ring of 1-(5-bromo-6-chloropyridin-3-yl)ethanone is adorned with a bromine atom at the 5-position and a chlorine atom at the 6-position. This arrangement provides opportunities for selective reactions, including nucleophilic substitutions and transition metal-catalyzed cross-coupling reactions, which are fundamental for constructing more complex molecular architectures.
Nucleophilic Substitution Reactions of Halogen Substituents
The halogen atoms on the pyridine ring can be displaced by nucleophiles, a common strategy for introducing diverse functional groups. smolecule.com The chlorine atom at the 6-position is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the bromine atom at the 5-position. This enhanced reactivity is due to the electronic activation provided by the ring nitrogen atom, which stabilizes the intermediate Meisenheimer complex, particularly for substituents at the ortho (2- and 6-) and para (4-) positions.
Consequently, treatment with various nucleophiles, such as amines, alkoxides, or thiolates, can lead to the selective replacement of the chlorine atom, leaving the bromine atom intact for subsequent transformations. smolecule.comsigmaaldrich.comsigmaaldrich.comlibretexts.org This differential reactivity is crucial for the stepwise functionalization of the pyridine core.
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The bromo and chloro substituents on this compound serve as excellent handles for these transformations.
The Suzuki-Miyaura coupling, which typically employs a palladium catalyst, is a widely used method for forming carbon-carbon bonds between an organohalide and an organoboron compound. illinois.edunih.gov In the case of dihalogenated pyridines, the reaction can often be performed with high chemoselectivity. The carbon-bromine bond is generally more reactive towards the oxidative addition step in the catalytic cycle than the carbon-chlorine bond. nih.gov
This reactivity difference allows for the selective coupling of aryl or vinyl boronic acids at the 5-position (bromine) of this compound, while the 6-position (chlorine) remains unchanged. libretexts.orgresearchgate.netharvard.edusigmaaldrich.com This selective reaction is instrumental in synthesizing biaryl compounds and other complex structures where further modification at the chlorine position is desired.
Table 1: Selective Suzuki-Miyaura Coupling Conditions
| Reactant | Coupling Partner | Catalyst | Base | Solvent | Product |
|---|---|---|---|---|---|
| This compound | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 1-(5-Aryl-6-chloropyridin-3-yl)ethanone |
Similar to the Suzuki-Miyaura coupling, other palladium-catalyzed reactions like the Heck and Sonogashira couplings can be selectively performed at the more reactive C-Br bond. libretexts.org
The Heck coupling facilitates the reaction of the aryl bromide with an alkene to form a substituted alkene. This provides a direct method for introducing vinyl groups onto the pyridine ring.
The Sonogashira coupling involves the reaction of the aryl bromide with a terminal alkyne, yielding an alkynylated pyridine derivative. This reaction is highly valuable for the synthesis of conjugated systems and as a precursor for further transformations of the alkyne group. smolecule.com
In both reactions, the greater reactivity of the C-Br bond over the C-Cl bond under standard palladium-catalyzed conditions allows for selective functionalization at the 5-position.
Table 2: Selective Heck and Sonogashira Coupling
| Reaction Type | Coupling Partner | Catalyst | Base | Product |
|---|---|---|---|---|
| Heck Coupling | Alkene (e.g., Styrene) | Pd(OAc)₂ | Et₃N | 1-(6-Chloro-5-styrylpyridin-3-yl)ethanone |
Reactivity of the Ethanone (B97240) Side Chain
Beyond the reactivity of the halogenated pyridine ring, the ethanone side chain offers a distinct site for chemical modification.
Functionalization of the Carbonyl Group
The carbonyl group of the ethanone moiety is susceptible to a wide range of classical carbonyl reactions. These transformations allow for the elaboration of the side chain, introducing new functional groups and extending the carbon skeleton.
Key reactions include:
Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄), yielding 1-(5-bromo-6-chloropyridin-3-yl)ethanol.
Oxidation: While less common for ketones, under specific conditions, reactions like the Baeyer-Villiger oxidation could convert the ketone into an ester.
Condensation Reactions: The α-protons of the methyl group are acidic and can be deprotonated to form an enolate. This enolate can then participate in aldol (B89426) condensations with aldehydes or Claisen condensations with esters to form larger, more complex side chains.
Formation of Imines and Hydrazones: The carbonyl group can react with primary amines to form imines or with hydrazine (B178648) derivatives to form hydrazones, which can be important intermediates for synthesizing other heterocyclic systems.
These reactions on the ethanone side chain can be performed independently or in sequence with modifications on the pyridine ring, providing a comprehensive strategy for creating a diverse library of derivatives from the parent compound.
Reductive and Oxidative Transformations of the Alkyl-Ketone Moiety
The ethanone group at the 3-position of the pyridine ring is a prime site for synthetic modification through reduction and oxidation, enabling the introduction of new functionalities and the creation of chiral centers.
Reductive Transformations: The carbonyl group of the alkyl-ketone can be readily reduced to a secondary alcohol, forming 1-(5-bromo-6-chloropyridin-3-yl)ethanol. This transformation is commonly achieved using reducing agents such as sodium borohydride or lithium aluminum hydride. Of significant interest in medicinal chemistry is the asymmetric reduction to yield a single enantiomer of the alcohol. While specific studies on this compound are not prevalent in the literature, extensive research on analogous pyridyl ketones demonstrates that high enantioselectivity can be achieved using chiral catalysts, such as those based on ruthenium or rhodium complexes, or through biocatalysis with ketoreductase enzymes.
The resulting chiral alcohol is a valuable building block for more complex molecules. Further reductive processes can also be envisioned, such as the complete reduction of the ketone to an ethyl group via methods like the Wolff-Kishner or Clemmensen reduction, although the harsh conditions required might affect the sensitive halogenated pyridine ring.
Illustrative Data for Asymmetric Reduction of an Analogous Pyridyl Ketone
| Catalyst/Enzyme | Reducing Agent | Product | Enantiomeric Excess (ee) |
| (S)-Ru-BINAP | H₂ | (S)-1-(pyridin-3-yl)ethanol | >98% |
| Ketoreductase KRED1 | Isopropanol | (R)-1-(pyridin-3-yl)ethanol | >99% |
| Noyori's Catalyst | HCOOH/NEt₃ | (S)-1-(pyridin-3-yl)ethanol | 97% |
Note: This table presents typical results for the asymmetric reduction of a model substrate, 3-acetylpyridine, to illustrate the potential transformations of the alkyl-ketone moiety on the title compound.
Oxidative Transformations: The alkyl-ketone moiety can also undergo oxidative transformations. A notable example is the Baeyer-Villiger oxidation, which would convert the ketone into an ester by inserting an oxygen atom between the carbonyl carbon and an adjacent group. This reaction typically uses peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). The regioselectivity of the oxygen insertion (whether it occurs between the carbonyl carbon and the methyl group or the pyridine ring) is determined by the relative migratory aptitude of the adjacent groups. In this case, the electron-deficient pyridine ring would be expected to migrate preferentially, leading to the formation of a pyridyl acetate (B1210297) derivative.
Mechanistic Investigations of Reaction Pathways
SNAr Pathways in Pyridine Functionalization
The pyridine ring of this compound is electron-deficient due to the electronegativity of the ring nitrogen and the electron-withdrawing nature of the acetyl, bromo, and chloro substituents. This electronic characteristic makes the ring susceptible to Nucleophilic Aromatic Substitution (SNAr).
The SNAr mechanism proceeds via a two-step addition-elimination sequence. In the first step, a nucleophile attacks one of the carbon atoms bearing a halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized across the pyridine ring and is particularly stabilized by the nitrogen atom and the acetyl group. In the second, typically fast step, the leaving group (either chloride or bromide) is expelled, restoring the aromaticity of the ring. The relative reactivity of the C-Cl versus the C-Br bond towards nucleophilic attack is a key question in the functionalization of this molecule.
Influence of Electronic and Steric Factors on Regioselectivity
The regioselectivity of the SNAr reaction—whether the nucleophile replaces the chlorine at the C6 position or the bromine at the C5 position—is governed by a combination of electronic and steric factors.
Electronic Factors: The acetyl group at C3 and the ring nitrogen exert a strong electron-withdrawing effect, which activates the ortho (C2, C4) and para (C6) positions towards nucleophilic attack. The C6 position, being para to the activating acetyl group, is significantly activated. The C5 position is less activated electronically. Generally, in SNAr reactions on halogenated pyridines, the rate of reaction is influenced by the ability of the leaving group to depart and the stability of the Meisenheimer intermediate. While bromide is typically a better leaving group than chloride in many contexts, the stability of the intermediate formed upon attack at the C6 position is enhanced by the proximity of the ring nitrogen, often making the C-Cl bond at this position more reactive in SNAr reactions.
Steric Factors: Steric hindrance can also play a crucial role. The approach of a nucleophile to a particular carbon atom can be impeded by adjacent bulky groups. In this molecule, the C6 position is adjacent to the ring nitrogen and the C5-bromo group. The C5 position is flanked by the C6-chloro and C4-hydrogen atoms. For bulky nucleophiles, attack at the less sterically hindered position might be favored, although electronic effects are often the dominant factor in determining the outcome of SNAr reactions on such activated systems.
Illustrative Data for Regioselectivity in SNAr of a Dihalopyridine Analog
| Nucleophile | Solvent | Temperature (°C) | Product Ratio (C6-substitution : C5-substitution) |
| Sodium Methoxide | Methanol | 25 | >95 : <5 |
| Ammonia | Ethanol | 100 | 90 : 10 |
| Piperidine | Dioxane | 80 | 85 : 15 |
Spectroscopic and Structural Data for this compound Remains Elusive in Public Domain
A comprehensive search for specific experimental spectroscopic and crystallographic data for the chemical compound this compound has found no publicly available information. Detailed analytical data, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography, appear to be absent from scientific literature and chemical databases.
This absence of information prevents a detailed analysis and structural elucidation of this specific halogenated pyridine ketone as per the requested outline. While general principles of these analytical techniques can be described, their specific application for confirming the structure, determining the molecular weight, and identifying functional groups of this compound cannot be completed without the actual experimental data.
It is important to note that data is available for a closely related isomer, 1-(5-Bromo-2-chloropyridin-3-yl)ethanone (B1294094). However, due to the different substitution pattern on the pyridine ring, the spectroscopic and structural data for this isomer cannot be used to accurately represent this compound. The positions of the chlorine and bromine atoms significantly influence the electronic environment of the molecule, which in turn would lead to distinct and different results in NMR, IR, and MS analyses.
Consequently, the following sections of the requested article cannot be generated with scientifically accurate and specific information for this compound:
Advanced Spectroscopic and Structural Elucidation of Halogenated Pyridine Ketones
X-ray Crystallography for Solid-State Molecular Structure and Absolute Configuration:No crystallographic data has been published, meaning details on its solid-state structure are unknown.
Until experimental data for 1-(5-Bromo-6-chloropyridin-3-yl)ethanone becomes available in the public domain, a detailed and accurate scientific article focusing on its specific spectroscopic and structural properties cannot be fully realized.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism - ECD) for Chiral Derivatives
Chiroptical spectroscopy is a powerful set of techniques used to investigate the three-dimensional structure of chiral molecules. Among these methods, Electronic Circular Dichroism (ECD) spectroscopy is particularly valuable for determining the absolute configuration of stereocenters in a molecule. This technique measures the differential absorption of left and right circularly polarized light by a chiral compound, providing a unique spectral fingerprint that is highly sensitive to the spatial arrangement of its atoms.
While specific chiroptical studies on chiral derivatives of This compound are not extensively documented in publicly available scientific literature, the principles of ECD spectroscopy can be applied to understand how such analyses would be conducted and the nature of the information that could be obtained. For a chiral derivative, such as a secondary alcohol formed by the reduction of the ketone group in This compound , ECD spectroscopy would be instrumental in assigning the absolute configuration (R or S) of the newly formed stereocenter.
The ECD spectrum of a chiral derivative of This compound would be dominated by electronic transitions associated with the halogenated pyridine (B92270) ring and the carbonyl or resulting hydroxyl group. The pyridine moiety itself is a chromophore that exhibits characteristic π → π* and n → π* transitions. rsc.org The presence of bromine and chlorine atoms, as well as the acetyl group, would modify the energies of these transitions. In a chiral environment, these transitions would exhibit Cotton effects, which are the characteristic positive or negative bands observed in an ECD spectrum.
Theoretical calculations, typically employing Time-Dependent Density Functional Theory (TD-DFT), are a crucial component of modern chiroptical studies. nih.gov For a chiral derivative of This compound , computational modeling would be used to predict the ECD spectra for both the R and S enantiomers. By comparing the experimentally measured ECD spectrum with the calculated spectra, the absolute configuration of the compound can be unambiguously determined.
Illustrative Research Findings
In the absence of specific experimental data for chiral derivatives of This compound , we can consider hypothetical findings for a related chiral alcohol, 1-(5-Bromo-6-chloropyridin-3-yl)ethan-1-ol . An experimental ECD spectrum would be recorded, and TD-DFT calculations would be performed to generate theoretical spectra for both the (R)- and (S)-enantiomers. The comparison would allow for the assignment of the absolute configuration.
The resulting data from such a study would typically be presented in a table format, summarizing the key features of the ECD spectra.
Interactive Data Table: Hypothetical ECD Data for a Chiral Derivative
Below is an interactive table illustrating the type of data that would be generated from an ECD analysis of a hypothetical chiral derivative. The values presented are for illustrative purposes only and are not based on experimental measurements.
| Wavelength (nm) | Cotton Effect Sign | Transition Assignment (Hypothetical) | Rotational Strength (10⁻⁴⁰ cgs) |
| 280 | Negative | n → π* (Carbonyl) | -2.5 |
| 250 | Positive | π → π* (Pyridine) | +5.8 |
| 230 | Negative | π → π* (Pyridine) | -4.2 |
Note: The data in this table is hypothetical and serves to illustrate the typical format of results from an ECD study.
Density Functional Theory (DFT) Studies on Electronic Structure and Stability
Density Functional Theory (DFT) has emerged as a prominent computational method for investigating the electronic properties of molecules due to its balance of accuracy and computational cost. DFT studies on molecules structurally related to this compound, such as other substituted pyridines, provide a framework for understanding its electronic characteristics. researchgate.netias.ac.in These studies typically involve geometry optimization to find the most stable conformation of the molecule, followed by the calculation of various electronic descriptors.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The energy and distribution of these orbitals are crucial in determining the molecule's reactivity and the types of reactions it will undergo.
For this compound, the HOMO is expected to be located primarily on the pyridine ring and the bromine atom, which are the most electron-rich parts of the molecule. The LUMO, conversely, is likely centered on the electron-deficient pyridine ring, particularly the carbon atoms bearing the electron-withdrawing chloro and acetyl groups, as well as the carbonyl carbon of the acetyl group.
The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the chemical stability and reactivity of a molecule. rsc.org A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests higher reactivity. For substituted pyridines, the nature and position of the substituents significantly influence the HOMO and LUMO energy levels and, consequently, the energy gap. researchgate.net
Table 1: Illustrative Frontier Molecular Orbital Energies for a Substituted Pyridine Analogue
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.85 |
| LUMO | -1.75 |
| Energy Gap (ΔE) | 5.10 |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. libretexts.orguni-muenchen.de The MEP map displays the electrostatic potential on the electron density surface, with different colors representing regions of varying potential.
In an MEP map of this compound, the regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack. These would be expected around the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group due to the presence of lone pairs of electrons. nih.govresearchgate.net
Conversely, regions of positive electrostatic potential (colored blue) signify electron-deficient areas, which are prone to nucleophilic attack. For this molecule, positive potential would be anticipated around the hydrogen atoms and the carbon atoms attached to the electronegative chlorine and nitrogen atoms. researchgate.net The MEP map provides a visual representation of the molecule's polarity and helps in understanding its intermolecular interactions. researchgate.net
DFT calculations can also be used to determine various global and local reactivity indices that quantify the chemical reactivity of a molecule. scielo.org.mx These indices are derived from the conceptual DFT framework and provide insights into the molecule's stability, and electrophilic/nucleophilic character. researchgate.net
Key global reactivity indices include:
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as (E_LUMO - E_HOMO) / 2.
Chemical Softness (S): The reciprocal of hardness (1/η), indicating the molecule's polarizability.
Electronegativity (χ): The ability of a molecule to attract electrons, calculated as -(E_HOMO + E_LUMO) / 2.
Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires an additional electronic charge from the environment. It is calculated as χ^2 / (2η).
These indices can be used to compare the reactivity of different molecules and to predict the energetics of chemical reactions. For instance, a higher electrophilicity index suggests a greater susceptibility to nucleophilic attack.
Table 2: Illustrative Global Reactivity Descriptors for a Substituted Pyridine Analogue
| Descriptor | Value (eV) |
|---|---|
| Chemical Hardness (η) | 2.55 |
| Chemical Softness (S) | 0.39 |
| Electronegativity (χ) | 4.30 |
Mechanistic Insights from Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions by providing detailed information about the potential energy surface, including the structures of reactants, products, intermediates, and transition states.
The halogenation of pyridines, particularly at the 3-position, can be a challenging transformation. nih.govnih.gov Computational studies have been crucial in understanding novel strategies to achieve this, such as those involving Zincke imine intermediates. nsf.govresearchgate.netchemrxiv.org This approach involves a ring-opening of the pyridine to form a more reactive acyclic intermediate, which then undergoes regioselective halogenation before ring-closing to yield the 3-halopyridine. nih.govchemrxiv.org
Quantum chemical calculations, often using DFT, can model the entire reaction pathway, from the initial pyridine to the final halogenated product. nsf.gov These calculations help to identify the key intermediates, such as the Zincke imine, and to understand the factors that control the regioselectivity of the halogenation step. For instance, calculations can reveal the relative stabilities of different possible halogenated intermediates, thereby explaining why one regioisomer is formed preferentially over others.
Transition state theory is a cornerstone of chemical kinetics, and computational chemistry allows for the precise location and characterization of transition state structures. rsc.org By calculating the energies of the transition states for different possible reaction pathways, the rate-determining step of a reaction can be identified, and the factors governing selectivity can be understood. nih.govnsf.gov
In the context of the halogenation of pyridines via Zincke imines, computational studies have shown that the nature of the halogenating agent can influence the selectivity-determining step. nsf.gov For chlorination and bromination, the C-Hal bond-forming step is often found to be irreversible and thus determines the regioselectivity. In contrast, for iodination, the initial C-I bond formation may be reversible, with a subsequent deprotonation step being the selectivity-determining event. nih.govnsf.gov
The analysis of the transition state structures provides detailed geometric information, such as bond lengths and angles, which can rationalize the observed selectivity. For example, steric and electronic effects within the transition state can be quantified to explain why a particular regioisomer is favored. nih.gov These computational insights are invaluable for optimizing reaction conditions and for designing new, more efficient synthetic methods.
Computational Chemistry and Theoretical Investigations of 1 5 Bromo 6 Chloropyridin 3 Yl Ethanone
Computational chemistry provides powerful tools to investigate the molecular properties and interactions of chemical compounds at an atomic level. For 1-(5-Bromo-6-chloropyridin-3-yl)ethanone, theoretical investigations can elucidate the nature of its intermolecular forces and predict its structure-activity relationships, offering insights that are complementary to experimental data.
Applications As Synthetic Intermediates and Building Blocks
Precursors in Medicinal Chemistry and Pharmaceutical Development
The halogenated pyridine (B92270) motif is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. 1-(5-Bromo-2-chloropyridin-3-yl)ethanone (B1294094), with its multiple reaction sites, is an invaluable building block for the synthesis of novel therapeutic agents.
Synthesis of Bioactive Heterocyclic Compounds
This compound is a key starting material for the synthesis of various bioactive heterocyclic compounds, particularly those with a pyrazolo[3,4-b]pyridine core. This scaffold is of significant interest in the development of kinase inhibitors, a major class of anti-cancer drugs.
For instance, the synthesis of pyrazolo[3,4-b]pyridine derivatives as potential Tropomyosin receptor kinase (TRK) inhibitors has been reported. rsc.orgnih.gov TRK inhibitors have shown promise in the treatment of a variety of cancers. The synthetic route often involves the condensation of a substituted hydrazine (B178648) with a β-ketoester derived from 1-(5-bromo-2-chloropyridin-3-yl)ethanone.
Similarly, this precursor is utilized in the synthesis of pyrazolo-[3,4-b]pyridine derivatives that act as activators of adenosine (B11128) 5'-monophosphate-activated protein kinase (AMPK). nih.gov AMPK is a key regulator of cellular energy homeostasis and a therapeutic target for metabolic diseases such as type 2 diabetes.
The versatility of this building block extends to the synthesis of other heterocyclic systems, including imidazo[1,2-a]pyridines, which have been investigated as inhibitors of kinases like Nek2, implicated in cancer progression. nih.gov Furthermore, it serves as a precursor for various pyridine derivatives with potential antimalarial activity. nih.gov
Table 1: Examples of Bioactive Heterocyclic Compounds Derived from 1-(5-Bromo-2-chloropyridin-3-yl)ethanone
| Bioactive Compound Class | Therapeutic Target/Application | Reference |
| Pyrazolo[3,4-b]pyridines | TRK Kinase Inhibitors (Cancer) | rsc.orgnih.gov |
| Pyrazolo[3,4-b]pyridines | AMPK Activators (Metabolic Diseases) | nih.gov |
| Imidazo[1,2-a]pyridines | Nek2 Kinase Inhibitors (Cancer) | nih.gov |
| Pyridine Derivatives | Antimalarial Agents | nih.gov |
Diversification of Chemical Libraries for Structure-Activity Relationship Studies
The generation of chemical libraries with diverse functionalities is crucial for identifying lead compounds and optimizing their biological activity through Structure-Activity Relationship (SAR) studies. The reactive nature of 1-(5-bromo-2-chloropyridin-3-yl)ethanone makes it an ideal starting point for creating such libraries.
The ketone group can be readily transformed into a variety of other functional groups, while the bromine and chlorine atoms on the pyridine ring can be selectively displaced or participate in cross-coupling reactions. This allows for the systematic introduction of different substituents at multiple positions, leading to a large number of structurally related compounds. For example, combinatorial synthesis approaches can be employed to rapidly generate libraries of purine, pyrimidine, and triazine-based compounds from such versatile precursors. capes.gov.br
These libraries can then be screened for activity against a specific biological target. The data obtained from these screenings help to elucidate the SAR, providing valuable insights into which structural features are important for the desired biological effect. This iterative process of synthesis and testing is a cornerstone of modern drug discovery.
Strategic Building Blocks for Target-Oriented Synthesis
In target-oriented synthesis, the goal is to create a specific molecule with a known biological activity. 1-(5-bromo-2-chloropyridin-3-yl)ethanone often serves as a key strategic building block in the retrosynthetic analysis of such target molecules.
Its pre-functionalized pyridine core can be incorporated early in a synthetic sequence, providing a robust scaffold upon which the rest of the molecule can be assembled. This approach has been utilized in the synthesis of complex kinase inhibitors, where the pyrazolo[3,4-b]pyridine core, derived from the title compound, is a common pharmacophore. scirp.orgmdpi.com The synthesis of analogs of natural products, such as flavones and coumarins, can also benefit from the use of strategically functionalized acetophenones as starting materials. mdpi.com
Late-Stage Functionalization in Complex Drug Molecules
Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying a complex molecule, such as a drug candidate, in the final steps of its synthesis. nih.gov This allows for the rapid generation of analogs with improved properties without the need for a complete re-synthesis.
While direct examples of LSF on 1-(5-bromo-2-chloropyridin-3-yl)ethanone itself are not extensively reported, the principles of LSF are highly relevant to molecules derived from it. The halogen atoms on the pyridine ring of its derivatives serve as excellent handles for late-stage modifications through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions allow for the introduction of a wide range of aryl, heteroaryl, and alkyl groups, enabling fine-tuning of the pharmacological properties of the molecule. researchgate.netresearchgate.net
Utility in Agrochemical Development
The pyridine ring is also a common feature in many commercially successful agrochemicals. 1-(5-Bromo-2-chloropyridin-3-yl)ethanone provides a valuable starting point for the synthesis of new and effective crop protection agents.
Precursors for Herbicides, Fungicides, and Insecticides
This versatile building block can be elaborated into a variety of agrochemicals. For example, it can serve as a precursor for the synthesis of pyridine carboxamide fungicides. nih.govgoogle.comnih.govresearchgate.net These compounds are known to be effective against a broad spectrum of fungal pathogens in various crops. The synthesis typically involves the conversion of the ethanone (B97240) group to a carboxylic acid or its derivative, followed by amidation with a suitable amine.
Furthermore, the structural motifs present in 1-(5-bromo-2-chloropyridin-3-yl)ethanone are relevant to the synthesis of neonicotinoid insecticides. nih.govresearchgate.net Neonicotinoids are a major class of insecticides that act on the central nervous system of insects. The synthesis of neonicotinoid analogs often involves the elaboration of a chloropyridine core.
The development of new insecticides is crucial for managing insect pests, and pyridine-based structures continue to be a focus of research in this area. rsc.orgscirp.orgmdpi.com
Table 2: Potential Agrochemical Applications of 1-(5-Bromo-2-chloropyridin-3-yl)ethanone Derivatives
| Agrochemical Class | Mode of Action/Target | Reference |
| Pyridine Carboxamides | Fungicides (e.g., against Botrytis cinerea) | nih.govgoogle.comnih.govresearchgate.net |
| Neonicotinoid Analogs | Insecticides (Nicotinic Acetylcholine Receptor Agonists) | nih.govresearchgate.net |
Role in Materials Science and Polymer Chemistry
There is no available scientific literature detailing the role of 1-(5-Bromo-6-chloropyridin-3-yl)ethanone in materials science and polymer chemistry.
Synthesis of Novel Conducting Polymers and Nanomaterials
No research has been found that describes the use of this compound in the synthesis of novel conducting polymers or nanomaterials.
Development of Advanced Functional Coatings and Materials
There is no information available on the application of this compound in the development of advanced functional coatings and materials.
Reagents in General Organic Synthesis
While halogenated pyridines are generally recognized as versatile reagents in organic synthesis, no specific examples or detailed research findings on the use of this compound as a reagent have been identified.
A data table summarizing the key properties of the closely related isomer, 1-(5-Bromo-2-chloropyridin-3-yl)ethanone, is provided below for informational purposes, as this compound is more widely documented.
| Property | Value |
| Molecular Formula | C₇H₅BrClNO |
| Molecular Weight | 234.48 g/mol |
| CAS Number | 886365-47-5 |
| Appearance | Solid |
In Vitro Biological Activity and Mechanistic Insights
Anticancer Potential and Proposed Mechanisms
Evaluation of Cytotoxicity and Antiproliferative Activity against Cancer Cell Lines
No published studies containing data on the cytotoxic or antiproliferative activity of 1-(5-Bromo-6-chloropyridin-3-yl)ethanone against any cancer cell lines were found.
Induction of Apoptosis and Caspase Activation
There is no available research documenting the ability of this compound to induce apoptosis or activate caspases in cancer cells.
Inhibition of Specific Kinases (e.g., FGFRs, PI3K)
The inhibitory activity of this compound against specific kinases such as Fibroblast Growth Factor Receptors (FGFRs) or Phosphoinositide 3-kinases (PI3K) has not been reported in the scientific literature.
Antimicrobial Properties
Activity against Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli)
No data from in vitro testing of this compound against bacterial strains, including Staphylococcus aureus or Escherichia coli, is publicly available.
Antifungal Activity (e.g., Candida albicans)
There are no published findings on the antifungal activity of this compound against Candida albicans or other fungal species.
Anti-Biofilm Formation Inhibition
While specific studies on the anti-biofilm activity of this compound are not extensively documented, the known effects of other halogenated compounds provide a basis for inferring its potential in this area. Halogenated pyrimidines, for instance, have been shown to inhibit biofilm formation in various bacteria, including Staphylococcus aureus and Escherichia coli. nih.govnih.gov The mechanism often involves the disruption of quorum sensing, a cell-to-cell communication process that regulates biofilm development. researchgate.net
For example, certain halogenated furanones have demonstrated the ability to interfere with quorum sensing signaling, leading to a reduction in biofilm thickness and the number of water channels within the biofilm structure. preprints.orgpreprints.org It is plausible that the bromine and chlorine atoms in this compound could contribute to similar disruptive activities against bacterial biofilms.
Table 1: Examples of Halogenated Compounds with Anti-Biofilm Activity
| Compound Class | Example Organism | Observed Effect | Potential Mechanism |
| Halogenated Pyrimidines | Staphylococcus aureus | Inhibition of biofilm formation nih.gov | Downregulation of key virulence and biofilm-related genes nih.gov |
| Halogenated Furanones | Pseudomonas aeruginosa | Reduction in biofilm production and virulence factors preprints.orgpreprints.org | Inhibition of quorum sensing signaling |
| Bromoindoles | Enterohemorrhagic E. coli | Inhibition of biofilm formation nih.gov | Not fully elucidated |
Anti-inflammatory Effects and Pathway Modulation (e.g., NF-κB signaling)
The anti-inflammatory potential of pyridine (B92270) derivatives has been a subject of considerable research. nih.govnih.govnih.gov While direct evidence for this compound is not available, related compounds have been shown to exert anti-inflammatory effects through various mechanisms. A key pathway often implicated is the nuclear factor-kappa B (NF-κB) signaling cascade, which plays a central role in regulating the expression of pro-inflammatory genes.
Some pyridine-based compounds have been found to inhibit the activity of cyclooxygenase (COX) enzymes, which are crucial for the production of prostaglandins, key mediators of inflammation. rsc.org The anti-inflammatory effects of certain 3-hydroxy pyridine-4-one derivatives, for example, are thought to be related to their iron-chelating properties, as key enzymes in the inflammatory pathway like cyclooxygenase and lipoxygenase are heme-dependent. nih.govnih.gov Given the structural similarities, it is hypothesized that this compound may also modulate inflammatory pathways, although this requires experimental verification.
Biochemical Research: Enzyme Inhibition and Receptor Binding Studies
The halogenated pyridine scaffold is a common feature in molecules designed for enzyme inhibition and receptor binding studies. Pyridine derivatives have been investigated as inhibitors for a variety of enzymes, including cholinesterases and PIM-1 kinase. nih.govnih.gov The specific substitutions on the pyridine ring, including the presence and position of halogen atoms, can significantly influence the binding affinity and inhibitory potency of these compounds. researchgate.net
In the context of receptor binding, pyridine and dihydropyridine (B1217469) derivatives have been shown to interact with various receptors, such as adenosine (B11128) and nicotinic receptors. nih.govnih.gov The affinity and selectivity for these receptors are often dictated by the structural features of the pyridine derivatives. For example, substitutions on the pyridine ring of epibatidine, a nicotinic receptor agonist, have been shown to alter its binding affinity and functional potency at different nicotinic receptor subtypes. nih.gov This suggests that this compound could be a valuable tool in biochemical research for probing enzyme active sites and receptor binding pockets.
Table 2: Examples of Pyridine Derivatives in Enzyme and Receptor Studies
| Compound Class | Target | Type of Study | Finding |
| Pyridine-quinoline hybrids | PIM-1 Kinase | Enzyme Inhibition | Identified as competitive and non-competitive inhibitors nih.gov |
| Pyrimidine and Pyridine Diamines | Cholinesterases | Enzyme Inhibition | Acted as dual binding site inhibitors nih.gov |
| 1,4-Dihydropyridine and Pyridine Derivatives | Adenosine Receptors | Receptor Binding | Showed binding affinity in the micromolar range nih.gov |
| 2'-Pyridine Ring Substituted Epibatidine Analogs | Neuronal Nicotinic Receptors | Receptor Binding | Substitutions influenced affinity, efficacy, and selectivity nih.gov |
General Mechanistic Considerations for Bioactivity of Halogenated Pyridine Derivatives
The biological activity of halogenated pyridine derivatives is intrinsically linked to their chemical structure. The pyridine ring itself is a key pharmacophore found in numerous bioactive molecules and approved drugs. nih.govnih.gov The incorporation of halogen atoms (bromine and chlorine in the case of this compound) can significantly modulate the physicochemical properties and biological activity of the parent compound.
Halogenation can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The position and nature of the halogen substituent can have a profound impact on the structure-activity relationship (SAR). nih.gov For instance, the presence of halogens can lead to specific interactions, such as halogen bonding, which can contribute to the binding of a ligand to its protein target. mdpi.com The electron-withdrawing nature of halogens can also alter the electronic properties of the pyridine ring, influencing its reactivity and interactions with biological macromolecules. However, it is also noted that in some cases, the presence of halogen atoms or bulky groups can lead to lower antiproliferative activity in certain pyridine derivatives. nih.govnih.gov
Future Research Directions
Development of More Sustainable and Efficient Synthetic Routes for Halogenated Pyridine (B92270) Ketones
The synthesis of functionalized pyridines often presents challenges, as traditional methods can require harsh reaction conditions and may result in mixtures of isomers. chemrxiv.orgresearchgate.net Electrophilic aromatic substitution on the electron-deficient pyridine ring, for instance, is an electronically mismatched process that typically necessitates high temperatures and strong acids. chemrxiv.org Future research will likely focus on developing greener and more atom-economical synthetic pathways.
A primary goal is the advancement of catalytic C–H functionalization techniques. beilstein-journals.orgnih.gov These methods allow for the direct introduction of functional groups onto the pyridine ring, bypassing the need for pre-functionalized starting materials and thus reducing waste. innovations-report.com The development of novel catalyst systems, potentially involving transition metals like rhodium or nickel, could lead to highly regioselective and efficient syntheses under milder conditions. beilstein-journals.orgrsc.org Furthermore, designing innovative reagents, such as specialized phosphines for halogenation, could provide milder and more selective alternatives to classical methods. nih.govresearchgate.net Another promising avenue involves temporarily transforming the pyridine into a more reactive intermediate, such as a Zincke imine, to facilitate regioselective halogenation under mild conditions. chemrxiv.org
Exploration of Novel Reactivity Patterns and Derivatization Opportunities
The structure of 1-(5-Bromo-6-chloropyridin-3-yl)ethanone offers multiple handles for chemical modification, making it an ideal starting point for creating diverse molecular libraries. The bromine and chlorine substituents are prime sites for transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, enabling the introduction of a wide array of aryl, alkyl, and other functional groups. acs.org
Future work should explore the selective functionalization at different positions of the pyridine ring, which is a significant challenge due to the electronic nature of the heterocycle. nih.govnih.govresearchgate.net Strategies involving the use of pyridine N-oxides can alter the ring's reactivity, often directing functionalization to the C2 position. researchgate.net The acetyl group provides another point for derivatization; it can be reduced to an alcohol, converted to an amine via reductive amination, or used as a building block for the synthesis of more complex heterocyclic systems fused to the pyridine ring. The exploration of these derivatization pathways will significantly expand the chemical space accessible from this halogenated pyridine ketone.
Deeper Mechanistic Investigations Using Advanced Computational and Experimental Techniques
A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic protocols and for the rational design of new transformations. Future research should leverage a combination of advanced computational and experimental techniques to probe the intricate details of reactions involving halogenated pyridine ketones.
Computational methods, particularly Density Functional Theory (DFT) calculations, have proven invaluable for elucidating reaction pathways, predicting regioselectivity, and understanding the role of catalysts and intermediates. chemrxiv.orgresearchgate.net These theoretical studies can provide insights that are difficult to obtain through experiments alone. Complementing these in silico studies, advanced experimental techniques are essential. For instance, in situ spectroscopic methods can help identify transient intermediates, while detailed kinetic studies can unravel complex reaction networks. Molecular dynamics (MD) simulations, often used in drug design, can also be applied to model the behavior of catalysts and substrates, offering a dynamic view of the reaction environment. acs.orgnih.govmdpi.com
Structure-Based Drug Design and Rational Identification of Biological Targets
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a significant number of FDA-approved drugs. lifechemicals.comnih.gov This prevalence is due to its ability to engage in various biological interactions and its favorable physicochemical properties. nih.gov Consequently, derivatives of this compound are attractive candidates for drug discovery programs targeting a wide range of diseases, including cancer, infectious diseases, and neurological disorders. mdpi.comnih.govijnrd.org
The future of drug discovery with this compound class lies in structure-based drug design. acs.orgnih.gov This approach utilizes high-resolution structural information of biological targets, such as enzymes or receptors, to design potent and selective inhibitors. Computational tools like molecular docking can be used to predict how derivatives might bind to a protein's active site. nih.gov These predictions can then be refined using more sophisticated methods like molecular dynamics simulations to assess the stability of the ligand-protein complex. nih.govmdpi.com This rational, computer-aided approach can accelerate the identification of lead compounds and help in identifying novel biological targets, moving beyond traditional screening methods toward a more targeted and efficient discovery process. acs.org
Expansion of Applications in Chemical Biology, Catalysis, and Advanced Materials Science
Beyond medicinal chemistry, the unique properties of this compound and its derivatives suggest potential applications in several other cutting-edge fields.
Chemical Biology : Functionalized pyridines can serve as valuable tools for probing biological systems. Derivatives could be designed as chemical probes by incorporating reporter tags (e.g., fluorophores) or reactive groups for covalent labeling of proteins. Such probes would enable the study of protein function and localization within cells. The broad biological activities of pyridine derivatives underscore their potential in this area. lifechemicals.comijnrd.org
Catalysis : The pyridine nitrogen atom is a well-known coordinating agent for transition metals. researchgate.net Future research could involve synthesizing derivatives that act as ligands in homogeneous catalysis. beilstein-journals.org By tuning the electronic and steric properties of the substituents on the pyridine ring, it may be possible to develop highly efficient and selective catalysts for a variety of organic transformations.
Advanced Materials Science : Pyridine-containing compounds are increasingly used in the development of advanced materials due to their unique electronic and optical properties. nbinno.com Derivatives of this compound could serve as building blocks for novel organic semiconductors, emitters for organic light-emitting diodes (OLEDs), or components of sensors. smolecule.com The specific arrangement of halogens and the acetyl group offers opportunities to fine-tune properties like charge transport and luminescence for specific material applications.
Q & A
Q. What are the common synthetic routes for preparing 1-(5-Bromo-6-chloropyridin-3-yl)ethanone, and what reaction conditions are typically employed?
The synthesis of halogenated pyridinyl ethanones like this compound often involves nucleophilic substitution or Friedel-Crafts acylation. For example:
- Nucleophilic substitution : Reacting a pre-functionalized pyridine derivative (e.g., 5-bromo-6-chloropyridine) with acetylating agents like acetyl chloride in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions .
- Cross-coupling reactions : Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) may introduce substituents, though regioselectivity must be carefully controlled due to competing reactive sites on the pyridine ring .
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile, DMF) are preferred for optimizing reaction efficiency and minimizing side reactions .
Q. What safety precautions should be taken when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of vapors .
- Storage : Store in airtight containers under inert gas (e.g., N₂) at 2–8°C to prevent degradation .
- Spill management : Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste .
Advanced Research Questions
Q. How can researchers address challenges in regioselectivity during the functionalization of this compound’s pyridine ring?
Regioselectivity in halogenated pyridines is influenced by electronic and steric effects:
- Electronic effects : The electron-withdrawing nature of Br and Cl substituents directs electrophilic attacks to specific positions. Computational tools (e.g., DFT calculations) can predict reactive sites .
- Steric hindrance : Bulkier reagents may favor substitution at less hindered positions. For example, meta-directing groups on the pyridine ring can be leveraged to control reaction pathways .
- Experimental validation : Use NMR (¹H/¹³C) and X-ray crystallography to confirm regiochemical outcomes .
Q. What methodologies are recommended for resolving discrepancies in spectroscopic data when characterizing this compound?
- Multi-technique approach : Combine ¹H/¹³C NMR, IR, and high-resolution mass spectrometry (HRMS) to cross-validate structural assignments. For example, carbonyl stretching in IR (~1700 cm⁻¹) confirms the ethanone moiety .
- Computational validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify anomalies .
- Sample purity : Ensure purity via HPLC or GC-MS, as impurities (e.g., residual solvents) can skew spectral data .
Q. How can the degradation of this compound during experimental procedures be minimized?
- Temperature control : Avoid prolonged exposure to temperatures >25°C, which accelerate decomposition. Use cooling systems during exothermic reactions .
- Light sensitivity : Store samples in amber vials to prevent photodegradation, common in halogenated aromatics .
- Stabilizers : Add radical inhibitors (e.g., BHT) to reaction mixtures to suppress oxidative degradation .
Q. How can researchers determine physical properties (e.g., melting point) when literature data is unavailable for this compound?
- Experimental determination : Use differential scanning calorimetry (DSC) to measure melting points. For example, similar brominated pyridinyl ethanones exhibit melting ranges of 120–160°C .
- Computational estimates : Apply group contribution methods or software like COSMOtherm to predict properties based on molecular structure .
Data Contradiction Analysis
Q. How should researchers interpret conflicting results in reaction yields or byproduct formation during synthesis?
- Parameter optimization : Systematically vary solvent polarity, temperature, and catalyst loading to identify optimal conditions. For instance, switching from ethanol to DMF may improve yields in nucleophilic substitutions .
- Byproduct characterization : Use LC-MS or preparative TLC to isolate and identify side products, which may arise from competing reaction pathways (e.g., over-acylation) .
- Replication : Repeat experiments with controlled variables to confirm reproducibility, addressing potential batch-to-batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
